molecular formula C14H8Cl2N2 B5714693 6,7-dichloro-2-phenylquinoxaline

6,7-dichloro-2-phenylquinoxaline

Cat. No. B5714693
M. Wt: 275.1 g/mol
InChI Key: RPXUPJQZWLWDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dichloro-2-phenylquinoxaline (DCPQ) is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. DCPQ is a quinoxaline derivative that has been shown to have a variety of biological effects, including the ability to modulate ion channels and receptors.

Scientific Research Applications

Anti-Tubercular Agents

A study explored the synthesis of novel quinoxaline-1,4-di-N-oxide derivatives, including 6,7-dichloro-3-methylquinoxaline-1,4-dioxide, as potential anti-tubercular agents. These compounds showed promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains, indicating significant anti-tubercular activity. The study also included a docking study to understand the binding pattern within the active site of the target enzyme, MTB DNA Gyrase (Srinivasarao et al., 2020).

Radiopharmaceutical Applications

In radiopharmaceutical research, 6,7-dichloro-2,3-dihydroxyquinoxaline was labeled with carbon-11 to study its in vivo distribution in rats using Positron Emission Tomography (PET). The study provided insights into the compound's biodistribution and its ability to cross the blood-brain barrier, which is critical for the development of brain imaging agents (Thorell et al., 1995).

Antioxidant, Anticancer, and Antiviral Activities

Quinoxaline derivatives, including those related to 6,7-dichloro-2-phenylquinoxaline, have been synthesized and evaluated for antioxidant, anticancer, and antiviral activities. Compounds demonstrated potent scavenging activities against radicals, showed non-selective broad-spectrum activity against cancer cell lines, and exhibited weak antiviral activity against Herpes Simplex virus type-1 (HSV-1) (El-Tombary & El‐Hawash, 2014).

Molecular Docking and Antimicrobial Activity

Quinoxaline derivatives have been designed and synthesized, with docking studies performed to understand their binding to DNA Gyrase, an important target for antibacterial drugs. These compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, along with significant immunostimulatory action (Ammar et al., 2020).

properties

IUPAC Name

6,7-dichloro-2-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUPJQZWLWDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.